molecular formula C11H21NO3 B3106616 tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate CAS No. 1598415-47-4

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate

Cat. No.: B3106616
CAS No.: 1598415-47-4
M. Wt: 215.29
InChI Key: JHCUAQXGKDRBOU-RKDXNWHRSA-N
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Description

tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate is a carbamate-protected cyclopentane derivative featuring a hydroxymethyl substituent at the 2-position and a tert-butyloxycarbonyl (Boc) group on the nitrogen. Its stereochemistry (1R,2S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, particularly in the development of protease inhibitors and peptidomimetics . The compound’s molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . Its CAS number, 1330069-67-4, distinguishes it from structurally similar analogs .

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCUAQXGKDRBOU-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method includes the use of tert-butyl chloroformate and (1R,2S)-2-(hydroxymethyl)cyclopentanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclopentyl carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate is a synthetic organic compound with a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol. It features a tert-butyl group and a carbamate functional group, contributing to its stability and reactivity in various chemical environments. The compound is also known as (1R,2S)-cis-N-Boc-2-aminocyclopentanol.

Scientific Research Applications

Chemistry
In organic synthesis, this compound is used as a protecting group for amines because it is stable and can be easily removed under mild conditions. The use of tert-butyl carbamate allows for the synthesis of N-Boc-protected anilines, which are important intermediates in the synthesis of various organic compounds.

Biology and Medicine
The compound is studied for its potential use in drug development, particularly as a prodrug that can release active amines in vivo. Its stability and biocompatibility make it a candidate for various therapeutic applications. Carbamate derivatives are frequently investigated for their roles as enzyme inhibitors or modulators in medicinal chemistry.

Pharmaceutical Industry
In the pharmaceutical industry, this compound is used in the synthesis of complex molecules and as an intermediate in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate exerts its effects involves the hydrolysis of the carbamate group to release the active amine. This process is often catalyzed by enzymes such as esterases in biological systems. The released amine can then interact with specific molecular targets, such as receptors or enzymes, to exert its pharmacological effects.

Comparison with Similar Compounds

Key Observations:

Stereochemical Variations: The position and configuration of substituents significantly impact biological activity.

Functional Group Diversity: Replacement of hydroxymethyl with methylamino (CAS 1821739-64-3) introduces basicity, enabling interactions with acidic residues in enzyme active sites .

Ring Size Effects : Cyclopropane analogs (e.g., CAS 1781896-81-8) exhibit increased ring strain, enhancing reactivity in click chemistry applications .

Crystallographic and Stability Data

  • Hydrogen Bonding : The tert-butyl N-hydroxy-N-[(1S,2R)-2-(1-naphthyl)cyclopent-3-en-1-yl]carbamate () forms dimeric structures via O–H⋯O hydrogen bonds, stabilizing the crystal lattice. This suggests that hydroxymethyl analogs may exhibit similar intermolecular interactions, influencing melting points and solubility .
  • Thermal Stability : Boc-protected compounds generally decompose above 150°C, but substituents like hydroxymethyl may lower stability due to increased polarity .

Biological Activity

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate, also known as (1R,2S)-cis-N-Boc-2-aminocyclopentanol, is a synthetic organic compound characterized by its unique structure and functional groups. With a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol, this compound features a tert-butyl group and a carbamate functional group, which significantly contribute to its reactivity and stability in various chemical environments.

Pharmacological Properties

While specific biological activity data for this compound is limited, compounds with similar structures have been shown to exhibit significant pharmacological properties. The presence of the hydroxymethyl group and the cyclopentane ring suggests potential interactions with biological targets such as enzymes or receptors. Carbamate derivatives are frequently investigated for their roles as enzyme inhibitors or modulators in medicinal chemistry.

The mechanism of action for this compound involves hydrolysis of the carbamate group, leading to the release of an active amine. This reaction is often catalyzed by enzymes such as esterases found in biological systems. Once released, the amine can interact with specific molecular targets, influencing various biological processes .

Potential Biological Interactions

The structural characteristics of this compound may allow it to engage with several biological pathways:

  • Enzyme Inhibition : Similar carbamate derivatives are known to act as inhibitors for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other signaling pathways due to its amine release upon hydrolysis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to other compounds, a comparative analysis is useful:

Compound NameMolecular FormulaUnique Features
Tert-butyl carbamateC₇H₁₅NO₂Simple structure; widely used as a protecting group
N-Boc-2-amino-3-methylbutanoic acidC₉H₁₉NO₄Contains branched alkyl chain; used in peptide synthesis
Tert-butyl N-(4-fluorophenyl)carbamateC₁₃H₁₈FNO₂Incorporates a fluorine atom; enhances lipophilicity
This compound C₁₁H₂₁NO₃ Unique stereochemistry; potential enzyme interactions

This table illustrates how this compound possesses distinct features that may impart unique biological activities compared to other carbamates.

Synthesis and Applications

The synthesis of this compound typically involves several steps:

  • Formation of Cyclopentyl Derivative : Achieved through reduction methods.
  • Aminomethyl Group Introduction : Reaction with suitable aminomethylating agents.
  • Coupling with Tert-butyl Carbamate : Final coupling under basic conditions.

This compound serves multiple purposes in organic synthesis, particularly as a protecting group for amines due to its stability and reactivity.

Research Insights

Recent studies have highlighted the potential of similar compounds in therapeutic contexts. For example:

  • Enzyme Inhibition Studies : Investigations into carbamate derivatives have shown promise in inhibiting specific enzymes linked to disease pathways.
  • Receptor Interaction Studies : Research indicates that compounds with similar structural motifs can modulate receptor activity, impacting neurological functions.

Q & A

Q. What are the key synthetic strategies for tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step routes starting from cyclopentane derivatives. For example, a common approach is the coupling of a cyclopentylamine precursor with tert-butyl dicarbonate under basic conditions to introduce the carbamate group. Reaction parameters such as temperature (often 0–25°C), solvent (e.g., THF or DCM), and catalysts (e.g., DMAP) critically affect regioselectivity and byproduct formation . Purification via column chromatography or recrystallization is essential to achieve >95% purity, as residual solvents or unreacted intermediates can skew downstream applications .

Q. How does the tert-butyl carbamate group function as a protecting group in complex molecule synthesis?

The tert-butyl carbamate (Boc) group serves as a temporary protective moiety for amines, preventing undesired reactions during multi-step syntheses. Its stability under basic and nucleophilic conditions allows selective deprotection under acidic conditions (e.g., TFA or HCl in dioxane), enabling sequential functionalization of other sites in the molecule . This strategy is pivotal in peptide and heterocycle synthesis, where intermediate stability is paramount .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic techniques confirm the stereochemistry and molecular conformation of this compound?

X-ray crystallography is the gold standard for resolving stereochemical ambiguity. For instance, single-crystal studies reveal bond angles (e.g., C–N–C = 120.6°) and torsional parameters (e.g., cyclopentyl ring puckering) critical for understanding reactivity . High-resolution NMR (e.g., 13C^{13}\text{C} and 1H^{1}\text{H}-COSY) complements this by elucidating dynamic behaviors in solution, such as hydroxymethyl group rotation barriers .

Q. How do structural modifications at the cyclopentyl or hydroxymethyl positions affect reactivity and biological interactions?

Substitutions on the cyclopentyl ring (e.g., fluorination) or hydroxymethyl group (e.g., esterification) alter electronic and steric profiles, impacting binding to enzymes like proteases or kinases. For example:

ModificationEffect on ReactivityBiological Relevance
2-Fluorocyclopentyl Increased electrophilicityEnhanced inhibition of HIV-1 protease
Hydroxymethyl → Acetate Improved membrane permeabilityPotential prodrug applications

Such modifications are guided by computational docking studies and SAR analyses .

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Discrepancies often arise from variations in starting material purity or reaction monitoring methods. For example, kinetic vs. thermodynamic control in cyclopentane ring closure can lead to divergent diastereomer ratios. Implementing real-time techniques like in situ IR or HPLC-MS ensures precise tracking of intermediates, minimizing side reactions . Reproducibility is enhanced by rigorous solvent drying (e.g., molecular sieves for DCM) and inert atmosphere maintenance .

Q. What are the key differences between this compound and its structural analogs?

Analogous compounds with varied substituents or stereochemistry exhibit distinct properties:

Compound (CAS)Structural FeatureUnique Property
rac-tert-Butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate*Bicyclic oxo groupHigher metabolic stability
tert-Butyl N-[(1R,2S)-2-(aminomethyl)cyclopentyl]carbamate*Aminomethyl substitutionEnhanced nucleophilic reactivity

Such analogs are evaluated via comparative kinetic assays or DFT calculations to prioritize candidates for drug discovery .

Methodological Considerations

  • Characterization Workflow : Prioritize HR-MS for molecular weight confirmation, followed by 2D-NMR (e.g., NOESY) for spatial arrangement analysis .
  • Stability Testing : Assess hydrolytic stability in buffered solutions (pH 2–10) to identify optimal storage conditions (e.g., -20°C under argon) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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